molecular formula C21H23N3O3S2 B2993808 N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide CAS No. 941877-63-0

N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Cat. No.: B2993808
CAS No.: 941877-63-0
M. Wt: 429.55
InChI Key: HNDFUCKQRFGFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide: is a complex organic compound that features a benzothiazole ring, a cyclohexyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Benzamide Group: The benzothiazole derivative is then reacted with 4-aminobenzamide under appropriate conditions to form the desired benzamide linkage.

    Introduction of the Cyclohexyl(methyl)sulfamoyl Group: This step involves the reaction of the intermediate with cyclohexylmethylamine and a sulfonyl chloride to introduce the sulfamoyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the benzamide or sulfamoyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles like amines or thiols under controlled temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzamide or sulfamoyl derivatives.

    Substitution: Various substituted benzothiazole or benzamide derivatives.

Scientific Research Applications

N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfamoyl groups.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that recognize the benzothiazole or sulfamoyl moieties.

    Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)benzamide
  • N-(1,3-benzothiazol-5-yl)acetamide

Uniqueness

N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is unique due to the presence of the cyclohexyl(methyl)sulfamoyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-24(17-5-3-2-4-6-17)29(26,27)18-10-7-15(8-11-18)21(25)23-16-9-12-20-19(13-16)22-14-28-20/h7-14,17H,2-6H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDFUCKQRFGFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.